Product packaging for 4-(Azidomethyl)cyclopentene(Cat. No.:CAS No. 1364687-10-4)

4-(Azidomethyl)cyclopentene

Cat. No.: B2898984
CAS No.: 1364687-10-4
M. Wt: 123.159
InChI Key: LRQXOGCBQYRCMZ-UHFFFAOYSA-N
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Description

4-(Azidomethyl)cyclopentene is a chemical building block of interest in synthetic organic chemistry and materials science. It features a cyclopentene ring, a common scaffold in active pharmaceutical ingredients and natural products, functionalized with a reactive azidomethyl group . The primary value of this reagent lies in the azide functional group, which serves as a key reactant in the renowned Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" . This high-fidelity reaction is widely used for the bioconjugation of molecules, polymer functionalization, and the creation of complex molecular architectures. The compound is closely related to (Azidomethyl)cyclopentane, another cyclopentane-based azide reagent used in chemical synthesis . This compound is intended for research applications as a synthetic intermediate or a ligand precursor. As with many organic azides, proper safety protocols must be observed. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3 B2898984 4-(Azidomethyl)cyclopentene CAS No. 1364687-10-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(azidomethyl)cyclopentene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-9-8-5-6-3-1-2-4-6/h1-2,6H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQXOGCBQYRCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Cyclopentene and Organic Azide Chemistry

4-(Azidomethyl)cyclopentene is a molecule of significant interest in organic synthesis, positioned at the intersection of cyclopentene (B43876) and organic azide (B81097) chemistries. Cyclopentenes are five-membered carbocycles containing a double bond, which serve as versatile platforms for constructing complex molecular architectures due to their inherent ring strain and reactivity. organic-chemistry.orgorganic-chemistry.orgnih.gov The cyclopentene core is a common motif in numerous bioactive natural products, making the development of new cyclopentene derivatives a key area of research. nih.gov The synthesis of functionalized cyclopentenes can be achieved through various methods, including cycloaddition reactions and the functionalization of pre-existing cyclopentene scaffolds. organic-chemistry.orgnih.govchemistryviews.org

Organic azides are a class of compounds characterized by the presence of the azido (B1232118) group (-N₃). researchgate.net This functional group is highly versatile and participates in a wide array of chemical transformations. researchgate.netmdpi.com Notably, organic azides are key reactants in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), to form stable triazole linkages. rsc.orgmedchemexpress.comnih.gov The azide group's ability to undergo facile and specific reactions makes it an invaluable tool for chemical biology, drug discovery, and materials science. researchgate.netrsc.orgresearchgate.net

The combination of a cyclopentene ring and an azidomethyl group in this compound creates a bifunctional molecule with distinct reactive sites. This allows for sequential or orthogonal chemical modifications, where the cyclopentene double bond can undergo one set of reactions while the azide group is available for another.

Significance As a Versatile Synthetic Intermediate and Functional Building Block

Precursor Synthesis and Functional Group Interconversion Routes

The foundational strategies for synthesizing this compound typically involve a stepwise approach: formation of a suitable cyclopentene precursor followed by the installation of the azidomethyl moiety.

The construction of the cyclopentene carbocyclic framework is a critical first step. A variety of synthetic methods can be employed to generate functionalized cyclopentenes that can serve as precursors.

One prominent method is the [3+2] cycloaddition . A copper-promoted reaction between vinylazides and alkenyldiazo compounds can produce functionalized cyclopentene derivatives. nih.govresearchgate.net This process is thought to proceed through the generation of a copper alkenylcarbene, followed by a stepwise regioselective [3+2] cycloaddition and an allylic azide rearrangement. nih.govcore.ac.uk While this method can directly incorporate an azide, it may require significant catalyst loading and can result in racemic mixtures. researchgate.net

Other established strategies for cyclopentene synthesis include:

Ring-Closing Metathesis (RCM): This powerful reaction uses catalysts, often based on ruthenium, to form cyclic alkenes from acyclic diene precursors. It is a common strategy for forming five-membered rings.

Intramolecular Aldol Condensations: 1,4-dicarbonyl compounds can be cyclized under basic or acidic conditions to form cyclopentenone derivatives, which can then be further modified. baranlab.org

Multicomponent Reactions: The assembly of cyclopentenes from three or more starting materials in a single operation offers an efficient route. For instance, reactions involving 1,2-allenic ketones, 4-chloroacetoacetate, and malononitrile (B47326) can yield highly functionalized cyclopentenes through a cascade of nucleophilic substitution, Michael addition, and intramolecular aldol-type reactions. rsc.org

Rearrangement of Methylene-cyclopropane (MCP) Derivatives: Thermally induced ring-opening rearrangement of MCPs bearing an alkenyl group can stereospecifically produce trans-substituted cyclopentene derivatives. organic-chemistry.org

These methods provide access to cyclopentene rings with functional groups that can be subsequently converted to the required azidomethyl side chain.

The introduction of the azidomethyl group (-CH₂N₃) is most commonly achieved via a functional group interconversion on a pre-formed cyclopentene ring. This typically involves a two-step sequence starting from a halogenated precursor.

A robust and widely used strategy involves the initial preparation of a 4-(halomethyl)cyclopentene derivative, such as 4-(bromomethyl)cyclopentene (B2614154) or 4-(iodomethyl)cyclopentene. These halogenated intermediates are ideal electrophiles for subsequent nucleophilic substitution. The synthesis of these precursors often starts with a corresponding alcohol, 4-(hydroxymethyl)cyclopentene, which can be converted to the halide using standard halogenating agents (e.g., PBr₃ for bromination or P/I₂ for iodination). The cyclopentane (B165970) analogue, (iodomethyl)cyclopentane, is a known compound whose reactivity is defined by the reactive carbon-iodine bond. This principle is directly applicable to the cyclopentene system.

Once the 4-(halomethyl)cyclopentene precursor is obtained, the azide group is introduced through a nucleophilic substitution reaction, typically an Sₙ2 process. This involves reacting the halide with an azide salt. Common sources of the azide nucleophile include sodium azide (NaN₃) and lithium azide (LiN₃). researchgate.net

The reaction is generally performed in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to facilitate the dissolution of the azide salt and promote the substitution reaction. semanticscholar.orgprepchem.com This method is efficient and provides a direct route to the azidomethyl group. For example, the synthesis of 4-azidomethyl-2'-cyanobiphenyl was successfully achieved by reacting 4-bromomethyl-2'-cyanobiphenyl with lithium azide in DMSO at room temperature, yielding the product in 61% yield. prepchem.com Similarly, 2-(4-(azidomethyl)phenyl)acetic acid was prepared from (4-(bromomethyl)phenyl)acetic acid and sodium azide in DMSO. semanticscholar.org

Halogenated PrecursorAzide SourceSolventProductReference
4-Bromomethyl-2'-cyanobiphenylLithium Azide (LiN₃)DMSO4-Azidomethyl-2'-cyanobiphenyl prepchem.com
(4-Bromomethyl)phenyl)acetic acidSodium Azide (NaN₃)DMSO2-(4-(Azidomethyl)phenyl)acetic acid semanticscholar.org
Dimethyl 4-(iodomethyl)-3,3-bis(...)cyclopentane-1,1-dicarboxylateSodium Azide (NaN₃)DMFDimethyl 4-(azidomethyl)-3,3-bis(...)cyclopentane-1,1-dicarboxylate unibe.ch

Introduction of the Azidomethyl Moiety

Advanced Synthetic Approaches to this compound Derivatives

Beyond the fundamental synthesis, advanced strategies focus on creating more complex derivatives, particularly those with controlled stereochemistry.

Controlling the three-dimensional arrangement of substituents on the cyclopentene ring is a significant challenge in organic synthesis. The development of stereoselective methods allows for the synthesis of specific isomers (enantiomers or diastereomers) of substituted this compound.

A key strategy involves using chiral starting materials or chiral catalysts. For instance, a versatile stereoselective route has been developed for 2′-substituted (S)-CCG-IV analogues, which are complex cyclopropane-containing structures. nih.gov While not a cyclopentene, the principles of using optically active starting materials like (R)-epichlorohydrin and controlling stereochemistry through subsequent reactions are broadly applicable. nih.gov

An example involving a substituted cyclopentane ring is the synthesis of dimethyl 4-(azidomethyl)-3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentane-1,1-dicarboxylate. unibe.ch This highly functionalized derivative was prepared from its corresponding 4-(iodomethyl) precursor via nucleophilic displacement with sodium azide in DMF. unibe.ch The stereochemistry of the final product is dependent on the stereochemistry of the precursor, highlighting the importance of substrate-controlled synthesis.

PrecursorKey ReagentsProductSynthetic GoalReference
Dimethyl 4-(iodomethyl)-3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentane-1,1-dicarboxylateSodium Azide (NaN₃)Dimethyl 4-(azidomethyl)-3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentane-1,1-dicarboxylateSynthesis of a highly functionalized cyclopentane derivative with an azidomethyl group. unibe.ch
Optically active (R)-epichlorohydrinDiethylmalonate, various steps2′-Substituted (S)-CCG-IV analogues (cyclopropane structure)Versatile stereoselective route allowing late-stage diversification. nih.gov
Vinylazides and alkenyldiazo compounds[Cu(CH₃CN)₄][BF₄]Functionalized cyclopentene derivatives with azide functionalityDirect formation of azide-containing cyclopentenes (yielded racemic products). researchgate.net

Catalytic asymmetric methods, which use a small amount of a chiral catalyst to induce enantioselectivity, are at the forefront of modern synthesis. While a specific catalytic asymmetric synthesis for this compound is not detailed in the provided context, general methods for asymmetric cyclopentene synthesis, such as those using chiral N-heterocyclic carbene (NHC) catalysts or chiral phosphine (B1218219) ligands in metal-catalyzed reactions, represent a promising direction for future research in this area. organic-chemistry.org

Divergent Synthetic Pathways for Complex Architectures

The core utility of this compound in the synthesis of complex molecules lies in its capacity for divergent reaction pathways. The azide moiety and the cyclopentene double bond can undergo a variety of transformations independently of one another, allowing for the generation of a wide array of structurally distinct products from a single starting material. This approach is highly efficient in creating molecular diversity.

A hypothetical synthetic scheme for this compound can be envisioned starting from the Diels-Alder reaction of cyclopentadiene (B3395910) and formaldehyde, leading to a bicyclic alcohol. Subsequent retro-Diels-Alder reaction would yield 4-(hydroxymethyl)cyclopentene. Conversion of the alcohol to a good leaving group, such as a mesylate, followed by nucleophilic substitution with sodium azide, would furnish the desired this compound. nih.govuni-konstanz.de

The divergent utility of this compound is showcased by the selective reactions of its two functional groups. The azide can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable triazole rings. organic-chemistry.orgmasterorganicchemistry.com Concurrently, the cyclopentene double bond is amenable to various transformations, including dihydroxylation and epoxidation, which introduce new stereocenters and functional groups. nih.govrsc.orgfrontiersin.org

The following sections will detail these divergent pathways, supported by research findings on analogous systems.

Table 1: Proposed Synthesis of this compound

StepReactionReagents and ConditionsProduct
1Diels-Alder ReactionCyclopentadiene, FormaldehydeBicyclic Alcohol
2Retro-Diels-AlderHeat4-(Hydroxymethyl)cyclopentene
3MesylationMethanesulfonyl chloride, Triethylamine4-(Mesyloxymethyl)cyclopentene
4Azide SubstitutionSodium azide, DMFThis compound

Divergent Pathway A: Functionalization via Azide-Alkyne Cycloaddition

The azide group of this compound can be selectively transformed into a 1,2,3-triazole ring through the CuAAC reaction. This reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope. organic-chemistry.org By reacting this compound with various terminal alkynes, a library of triazole-containing cyclopentene derivatives can be generated.

Table 2: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

EntryAlkyneCatalyst SystemSolventProduct
1PhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O4-((4-Phenyl-1H-1,2,3-triazol-1-yl)methyl)cyclopentene
2Propargyl alcoholCuITHF4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)cyclopentene
3Ethyl propiolate[Cu(CH₃CN)₄][BF₄]CH₂Cl₂Ethyl 1-((cyclopent-3-en-1-yl)methyl)-1H-1,2,3-triazole-4-carboxylate

The resulting triazole-functionalized cyclopentenes are themselves versatile intermediates for further elaboration.

Divergent Pathway B: Functionalization of the Cyclopentene Ring

The double bond of this compound can be functionalized while leaving the azide group intact, demonstrating the orthogonal nature of these two reactive handles. Key transformations include dihydroxylation and epoxidation.

Dihydroxylation: The syn-dihydroxylation of the cyclopentene ring can be achieved using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO). nih.gov This reaction introduces two new hydroxyl groups with controlled stereochemistry, leading to the formation of a densely functionalized cyclopentane diol.

Epoxidation: The epoxidation of the double bond can be carried out using various reagents, such as meta-chloroperoxybenzoic acid (m-CPBA) or titanium-based catalysts with hydrogen peroxide. frontiersin.org The resulting epoxide is a valuable intermediate for subsequent ring-opening reactions with various nucleophiles, further expanding the molecular diversity.

Table 3: Orthogonal Functionalization of the Cyclopentene Ring

ReactionReagents and ConditionsProduct
DihydroxylationOsO₄ (cat.), NMO, THF/H₂O(3-(Azidomethyl)cyclopentane-1,2-diol)
Epoxidationm-CPBA, CH₂Cl₂(4-(Azidomethyl)-6-oxabicyclo[3.1.0]hexane)

The ability to selectively address either the azide or the alkene functionality in this compound underscores its value as a branching point in synthetic sequences, enabling the efficient construction of diverse and complex molecular architectures.

Reactivity and Reaction Mechanisms of 4 Azidomethyl Cyclopentene

Click Chemistry Applications of the Azide (B81097) Functionality

The azide group is an excellent participant in 1,3-dipolar cycloaddition reactions, a cornerstone of click chemistry. For 4-(azidomethyl)cyclopentene, this reactivity is primarily exploited in cycloadditions with alkynes to form stable 1,2,3-triazole rings. Two major catalytic strategies have been developed to facilitate this transformation under mild conditions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The CuAAC reaction is a powerful method for covalently linking molecules. In the context of this compound, this reaction would involve its azide group reacting with a terminal alkyne in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole. This reaction is known for its reliability, high yields, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments. organic-chemistry.orgbeilstein-journals.org

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires high temperatures and often results in a mixture of regioisomers. The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁷ to 10⁸ and controls the regioselectivity. organic-chemistry.orgnih.gov The mechanism is no longer a concerted cycloaddition but a stepwise process. nih.gov

The currently accepted mechanism involves the following key steps:

Formation of a Copper-Acetylide: The copper(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate. This step significantly increases the nucleophilicity of the alkyne carbon. nih.gov

Coordination and Cyclization: The azide group of a molecule like this compound coordinates to the copper center. This is followed by a cyclization step where the azide attacks the acetylide, leading to a six-membered copper-containing metallacycle intermediate. organic-chemistry.org

Rearrangement and Protonolysis: This intermediate undergoes rearrangement and subsequent protonolysis to release the stable 1,2,3-triazole product and regenerate the copper(I) catalyst for the next cycle.

Representative CuAAC Kinetic Data
Azide ReactantAlkyne ReactantCatalyst SystemSolventApparent Second-Order Rate Constant (k₂)
Benzyl AzidePhenylacetyleneCuILiquid Ammonia17.4 M⁻¹s⁻¹
Alkyl AzideTerminal AlkyneCu(I) with LigandAqueous/OrganicTypically 1 to 100 M⁻¹s⁻¹

A hallmark of the CuAAC reaction is its exceptional regioselectivity. The reaction between an azide like this compound and a terminal alkyne exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. beilstein-journals.orgnih.gov This is in stark contrast to the thermal reaction, which produces a mixture of both 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov

The origin of this high regioselectivity lies in the stepwise, copper-mediated mechanism. The formation of the copper-acetylide intermediate polarizes the alkyne. The subsequent nucleophilic attack from the terminal nitrogen of the azide onto the internal carbon of the copper-activated alkyne is sterically and electronically favored, leading directly to the intermediate that produces the 1,4-isomer. This controlled pathway effectively blocks the formation of the 1,5-isomer, making the CuAAC a highly predictable and reliable synthetic tool.

While CuAAC is highly efficient, the cytotoxicity of the copper catalyst limits its application in living biological systems. This led to the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction. SPAAC utilizes the high ring strain of a cyclic alkyne, typically a cyclooctyne derivative, to drive the cycloaddition with an azide. nih.gov The release of this strain provides the necessary activation energy, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.

In a SPAAC reaction, this compound would react with a strained alkyne partner. The rate of the reaction is primarily dependent on the structure of the strained alkyne. Significant research has been dedicated to designing and synthesizing cyclooctynes with enhanced reactivity and stability. The reactivity is increased by introducing more ring strain or by adding electron-withdrawing groups that lower the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO).

Commonly used strained alkynes include:

Bicyclononyne (BCN): Known for its good balance of high reactivity and small size. nih.govnih.govnih.gov

Dibenzocyclooctynol (DIBO): A widely used cyclooctyne that exhibits fast reaction kinetics. researchgate.netnih.govuu.nl

Dibenzoazacyclooctyne (DBCO): One of the most reactive cyclooctynes used in SPAAC.

Tetramethylthiacycloheptyne (TMTHSI): A highly reactive seven-membered ring alkyne with low hydrophobicity. researchgate.netrsc.org

The reaction between this compound and these partners would proceed via a concerted [3+2] cycloaddition mechanism, similar to the Huisgen cycloaddition, but with a significantly lower activation barrier due to the alkyne's strain. nih.gov

Representative Second-Order Rate Constants (k₂) for SPAAC Reactions with Benzyl Azide
Strained AlkyneRate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Solvent/Conditions
Cyclooctyne~0.002CD₃CN
endo-Bicyclononyne (BCN)0.14CD₃CN/D₂O nih.govnih.gov
Dibenzocyclooctynol (DIBO)0.03 - 0.08Various researchgate.netrsc.org
Tetramethylthiacycloheptyne Sulfoximine (TMTHSI)~29.2CDCl₃ researchgate.net

The key advantage of SPAAC is its bioorthogonality. A bioorthogonal reaction is one that can occur inside a living system without interfering with native biochemical processes. The azide group is an ideal bioorthogonal handle because it is small, stable, and virtually absent from most biological systems.

Therefore, this compound can be used as a chemical reporter for bioorthogonal transformations. For example, it could be incorporated into a biomolecule (like a protein, glycan, or nucleic acid) through metabolic labeling or chemical synthesis. This azide-tagged biomolecule can then be selectively labeled in a complex biological environment, such as inside a living cell, by introducing a strained alkyne partner that is appended with a probe (e.g., a fluorescent dye, a biotin tag for purification, or a drug molecule). The SPAAC reaction will then covalently link the probe to the target biomolecule, enabling its visualization, isolation, or therapeutic targeting. nih.govacs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

Other Transformations Involving the Azide Group

Beyond cycloaddition reactions, the azide group of this compound can be transformed into other important functional groups.

Staudinger Reaction/Reduction: The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines. organic-chemistry.orgwikipedia.orgorganicchemistrytutor.com The reaction involves treating the azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate. organic-chemistry.orgwikipedia.orgjk-sci.comalfa-chemistry.com Subsequent hydrolysis of this intermediate yields the corresponding primary amine and a phosphine oxide byproduct. wikipedia.orgjk-sci.com This two-step process is known as the Staudinger reduction and is valued for its compatibility with a wide range of other functional groups that might be sensitive to harsher reducing agents. organic-chemistry.orgorganicchemistrytutor.com

Reduction to Amines: The azide group can be directly reduced to a primary amine using various reducing agents. Common methods include the use of lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Pd/C). masterorganicchemistry.com The reduction of azides to amines is a valuable synthetic transformation as it provides a route to primary amines from alkyl halides via an azide intermediate. masterorganicchemistry.com Other reagent systems, such as zinc and ammonium chloride, have also been shown to effectively reduce azides to amines under mild conditions, offering good yields and tolerance for other functional groups like carbon-carbon double bonds. tandfonline.com Various other methods employing reagents like FeCl₃/NaI and NaBH₄/CoCl₂·6H₂O have also been developed for this transformation. organic-chemistry.orgresearchgate.net

Nitrene Formation and Subsequent Reactivity (e.g., C-H Insertion, Additions)

Organic azides like this compound are well-known precursors to nitrenes, which are highly reactive, electron-deficient nitrogen species. The formation of the nitrene occurs through the extrusion of dinitrogen (N₂), a thermodynamically favorable process. This transformation can be initiated either thermally or photochemically. Computational studies on prototypical alkyl azides confirm that the decomposition proceeds via a stepwise mechanism where the initial and rate-determining step is the formation of the nitrene intermediate.

Once generated, the cyclopentenylmethylnitrene intermediate can exist in either a singlet or triplet state, which influences its subsequent reactivity. Singlet nitrenes typically undergo concerted reactions, such as insertion into C-H bonds, with retention of stereochemistry. Triplet nitrenes, on the other hand, tend to react through a stepwise radical mechanism involving hydrogen abstraction followed by radical recombination.

Key reactions of the nitrene derived from this compound include:

C-H Insertion: The nitrene can insert into C-H bonds, providing a direct method for C-N bond formation and the synthesis of amines and amides. This can occur intramolecularly within the this compound molecule or intermolecularly with other substrates. Transition metal catalysts, such as those based on rhodium, cobalt, or iron, are often employed to facilitate these reactions, forming a metal-nitrene species that undergoes the insertion.

Additions to Alkenes: The nitrene can add across double bonds, such as the one present in the cyclopentene (B43876) ring or in other alkene substrates, to form aziridines. This reaction is analogous to the cyclopropanation of alkenes by carbenes.

Rearrangements: The alkyl nitrene intermediate is also prone to rearrangement, such as migration of a hydrogen or alkyl group from the adjacent carbon to the nitrogen atom, leading to the formation of an imine. For instance, the nitrene generated from isopropyl azide readily isomerizes to the corresponding imine derivative.

The specific reaction pathway taken by the nitrene depends on various factors, including the presence of catalysts, the reaction conditions (thermal vs. photochemical), and the electronic state (singlet vs. triplet) of the nitrene.

Table 1: General Reactivity of Nitrenes Generated from Alkyl Azides

Reaction TypeDescriptionTypical Product(s)
C-H Insertion The nitrene inserts into a carbon-hydrogen bond.Amines, Amides
Alkene Addition The nitrene adds across a carbon-carbon double bond.Aziridines
Rearrangement Migration of an adjacent group (e.g., H, alkyl) to the nitrogen atom.Imines

Staudinger Ligation

The Staudinger ligation is a highly chemoselective reaction that forms a stable amide bond between an azide and a specifically engineered phosphine. This reaction is a modification of the classic Staudinger reaction, in which an azide reacts with a phosphine to produce an aza-ylide (or iminophosphorane). In the ligation variant, the phosphine reagent contains an electrophilic trap, typically a methyl ester, positioned ortho to the phosphorus atom.

The mechanism for the Staudinger ligation of this compound proceeds through several key steps:

Nucleophilic Attack: The phosphine performs a nucleophilic attack on the terminal nitrogen atom of the azide group in this compound. This forms a linear phosphazide intermediate.

Dinitrogen Extrusion: The phosphazide intermediate rearranges via a four-membered ring transition state, releasing a molecule of dinitrogen (N₂) gas and forming an aza-ylide.

Intramolecular Trapping: The nucleophilic aza-ylide intermediate attacks the proximate electrophilic ester trap in an intramolecular fashion.

Hydrolysis: The resulting cyclic intermediate is readily hydrolyzed in an aqueous environment to yield the final product: a stable amide bond connecting the cyclopentenylmethyl moiety to the phosphine-derived fragment, along with a phosphine oxide byproduct.

Table 2: Mechanistic Steps of the Staudinger Ligation

StepReactantsIntermediate/ProductKey Transformation
1 This compound + TriarylphosphinePhosphazideNucleophilic attack on terminal nitrogen.
2 PhosphazideAza-ylide + N₂Loss of dinitrogen gas.
3 Aza-ylide (with ester trap)Cyclic IntermediateIntramolecular cyclization.
4 Cyclic Intermediate + H₂OAmide-linked Product + Phosphine OxideHydrolysis to form stable amide.

Reductive Transformations to Amine Derivatives

The azide group of this compound can be efficiently reduced to the corresponding primary amine, 4-(aminomethyl)cyclopentene. This transformation is a cornerstone of organic synthesis as it provides a reliable route to primary amines, which are valuable synthetic building blocks. Several methods are available for this reduction, offering a range of conditions from mild to harsh.

Common methods for the reduction of the azide include:

Staudinger Reduction: This is the classic version of the Staudinger reaction where the intermediate aza-ylide, formed from the reaction of the azide with a phosphine (e.g., triphenylphosphine), is simply hydrolyzed with water. This two-step process yields the primary amine and a phosphine oxide byproduct, and is known for its exceptionally mild conditions.

Catalytic Hydrogenation: A widely used method involves the treatment of the azide with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is generally clean and high-yielding, with nitrogen gas as the only byproduct.

Hydride Reducing Agents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce azides to amines. Other hydride reagents, such as sodium borohydride (NaBH₄), can also be used, often in the presence of a catalyst like cobalt(II) chloride or through in situ generation of other reducing species.

Metal-Based Reductions: Various metal-based systems can achieve this transformation. For example, zinc powder in the presence of ammonium chloride provides a mild and effective method for reducing a broad spectrum of azides to amines. Similarly, systems like FeCl₃/NaI have been employed for the efficient and selective reduction of azides.

The choice of reducing agent often depends on the presence of other functional groups in the molecule to ensure chemoselectivity. For this compound, a key consideration would be the potential for the reducing agent to also reduce the cyclopentene double bond. Mild methods like the Staudinger reduction or specific catalytic systems are often preferred to preserve such features.

Table 3: Comparison of Common Azide Reduction Methods

MethodReagentsByproductsKey Features
Staudinger Reduction 1. R₃P (e.g., PPh₃)2. H₂OR₃P=OVery mild conditions, tolerant of many functional groups.
Catalytic Hydrogenation

Advanced Characterization Methodologies for 4 Azidomethyl Cyclopentene Derivatives

Chromatographic and Separation Techniques for Purity Assessment

Chromatographic methods are essential for separating 4-(Azidomethyl)cyclopentene from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the analysis and purification of organic compounds. nih.gov For a moderately polar compound like this compound, reversed-phase HPLC would be a suitable method. sielc.com The separation would be achieved on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, such as a mixture of acetonitrile and water. sielc.comnih.gov Purity is assessed by the presence of a single, sharp peak in the chromatogram, and the area of this peak can be used for quantification. UPLC, using smaller particle size columns, can offer faster analysis times and higher resolution. nih.gov

Interactive Table 3: Typical HPLC Parameters for Purity Assessment

Parameter Condition
Column Reversed-Phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for monitoring the progress of a reaction and for preliminary purity assessment. nih.gov Using a silica gel plate as the stationary phase and a mobile phase consisting of a mixture of nonpolar and polar solvents (e.g., hexane and ethyl acetate), the components of a mixture will separate based on their polarity. The purity of this compound can be estimated by the presence of a single spot after visualization under UV light or with a chemical stain.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique can provide unambiguous information about bond lengths, bond angles, and the conformation of the cyclopentene (B43876) ring and the azidomethyl substituent.

For a derivative of this compound that can be obtained as a suitable single crystal, X-ray diffraction analysis would yield a detailed structural model. mdpi.com This information is invaluable for understanding intermolecular interactions in the crystal lattice and for confirming the absolute configuration if the molecule is chiral. While obtaining suitable crystals can be a challenge, the structural data provided by X-ray crystallography is unparalleled in its detail and accuracy. nih.govmdpi.com

Computational and Theoretical Investigations of 4 Azidomethyl Cyclopentene

Quantum Chemical Calculations for Electronic Structure Analysis

Currently, there is a notable absence of publicly available scientific literature detailing specific quantum chemical calculations performed on 4-(azidomethyl)cyclopentene. While computational studies are a common practice for elucidating the electronic structure of novel compounds, specific research focusing on this molecule, including detailed analyses of its molecular orbitals or reaction pathways, has not been identified in comprehensive searches of scholarly databases.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

A detailed Frontier Molecular Orbital (FMO) analysis for this compound is not presently available in published research. Such an analysis would be valuable for understanding the compound's reactivity, particularly in cycloaddition reactions where the azide (B81097) group can participate. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions would provide insight into its electrophilic and nucleophilic characteristics. However, without dedicated computational studies, any discussion on the specific FMO properties of this compound remains speculative.

Reaction Pathway Elucidation and Transition State Analysis

The elucidation of reaction pathways and the analysis of transition states involving this compound through computational methods have not been documented in the scientific literature. Theoretical investigations into its thermal or photochemical decomposition, or its participation in "click" chemistry reactions, would require sophisticated calculations to map potential energy surfaces and identify the geometries and energies of transition state structures. At present, this specific information is not available.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

There are no known published studies that have employed molecular dynamics simulations to investigate the conformational landscape and dynamic behavior of this compound. Such simulations would be instrumental in understanding the flexibility of the cyclopentene (B43876) ring and the rotational freedom of the azidomethyl group, which can influence the molecule's reactivity and interactions with other molecules. The absence of this research means that a detailed, dynamic picture of this compound at the atomic level is yet to be computationally described.

In Silico Design and Prediction of Novel Azidomethylated Cyclopentene Derivatives

While the in silico design of novel chemical entities is a powerful tool in modern chemistry, there is no evidence in the current body of scientific literature of such work being conducted for derivatives of this compound. The design and prediction of new molecules based on this scaffold for specific applications would necessitate a foundational understanding of its structure-activity relationships, which would likely be derived from the very computational and experimental studies that are currently unavailable.

Applications of 4 Azidomethyl Cyclopentene in Advanced Materials Science and Polymer Chemistry

Synthesis of Functional Polymers and Copolymers via ROMP and Click Chemistry

The primary utility of 4-(Azidomethyl)cyclopentene in polymer chemistry lies in its capacity to be polymerized via ROMP, a powerful technique for synthesizing polymers from cyclic olefins. rsc.orgresearchgate.net The polymerization of this monomer yields a polypentenamer backbone with regularly distributed and reactive azidomethyl side chains. This resulting polymer acts as a versatile platform, where the azide (B81097) groups can be subsequently modified with a vast range of alkyne-containing molecules through click chemistry. nih.govillinois.edu

This two-step approach, combining the efficiency of ROMP for backbone formation with the modularity of click chemistry for functionalization, provides a robust pathway to sophisticated macromolecular structures. nih.gov The process is highly efficient, as ROMP can produce high molecular weight polymers with controlled polydispersity, and the CuAAC reaction proceeds with high yields under mild conditions, tolerating a wide variety of functional groups. rsc.orgacs.org

The polymerization of this compound using a suitable metathesis catalyst (e.g., Grubbs or Schrock catalysts) directly incorporates the azidomethyl functionality as a pendant group along the polymer chain. The resulting structure is a linear polypentenamer where each repeating unit contains a reactive azide handle. This method ensures a high and uniform density of functional groups, which are readily accessible for subsequent chemical transformations. nih.gov

This strategy is advantageous compared to post-polymerization modification of a non-functional polymer, as it avoids potentially incomplete and non-specific reactions on a pre-formed backbone. The direct polymerization of an azide-containing monomer like this compound provides precise control over the placement and density of the clickable azide sites. nih.gov

The pendant azide groups on the poly[this compound] backbone are ideal for the formation of cross-linked polymer networks. By reacting the azide-functionalized polymer with molecules containing two or more alkyne groups (multivalent alkynes), a three-dimensional network can be formed through CuAAC reactions. columbia.edu This process, often referred to as "click cross-linking," is highly efficient and allows for the creation of gels and resins with tunable properties. rsc.org

The degree of cross-linking, which dictates the mechanical properties, swelling behavior, and thermal stability of the network, can be precisely controlled by adjusting the stoichiometry of the azide-functionalized polymer and the multi-alkyne cross-linker. nih.govresearchgate.net This methodology is used to produce materials such as hydrogels, elastomers, and thermosetting resins.

ComponentRoleChemical Functionality
Poly[this compound]Polymer BackbonePendant Azide (-N₃) Groups
Di- or Tri-alkyne MoleculeCross-linkerTerminal Alkyne (C≡CH) Groups
Copper(I) CatalystCatalystFacilitates Azide-Alkyne Cycloaddition
Resulting Material Cross-Linked Network Triazole Linkages

The combination of ROMP and click chemistry is a powerful tool for constructing complex, non-linear polymer architectures. sioc-journal.cn Star polymers, which consist of multiple linear polymer "arms" radiating from a central core, can be synthesized using polymers derived from this compound. acs.org

Similarly, the azide groups can be used in the iterative synthesis of dendrimers, which are perfectly branched, tree-like macromolecules. Click chemistry provides the high-yield, specific reactions necessary for the stepwise construction of successive dendrimer generations. nih.govacs.org

Surface Modification and Functionalization of Materials

Polymers synthesized from this compound can be used to modify the surfaces of various materials, altering their properties such as wettability, biocompatibility, or chemical reactivity. A widely used technique is the "grafting-to" method, where the pre-synthesized azide-functional polymer is attached to a surface. nih.gov

To achieve this, the target surface (e.g., silicon wafers, gold, or other polymer films) is first functionalized with terminal alkyne groups. The azide-pendant polymer is then introduced and covalently attached to the surface via the CuAAC reaction. rsc.orgku.edu This process creates a dense layer of polymer chains on the surface, known as a polymer brush, which can dramatically change the interfacial properties of the material.

Development of Responsive and Smart Materials

"Smart" or "stimuli-responsive" polymers are materials that undergo significant changes in their properties in response to external stimuli like changes in pH, temperature, or light. nih.govnih.gov The polymer platform derived from this compound is an excellent scaffold for creating such materials due to the versatility of the azide group for post-polymerization modification.

By using click chemistry, various stimuli-responsive molecules functionalized with an alkyne can be attached to the polymer backbone. acs.org For example:

pH-Responsive Materials: Attaching alkyne-modified ionizable groups can make the polymer's solubility or conformation dependent on pH.

Light-Responsive Materials: Clicking on photo-isomerizable molecules like azobenzene (B91143) or photo-cleavable linkers like o-nitrobenzyl groups can allow for light-induced changes in the material's properties or the release of attached molecules. acs.orgrsc.org

Temperature-Responsive Materials: Grafting alkyne-terminated, temperature-sensitive oligomers can impart thermally-triggered phase transitions.

This modular approach allows for the straightforward design of a wide range of smart materials tailored for specific applications, from drug delivery systems to sensors. acs.org

Bio-Inspired and Bioconjugate Materials Development

The azide-alkyne click reaction is a premier tool in bioconjugation chemistry because of its bio-orthogonality—it proceeds efficiently in biological environments without interfering with native biochemical processes. nih.govmdpi.com This makes polymers from this compound highly valuable for creating advanced biomaterials. nih.gov

Biomolecules such as peptides, proteins, carbohydrates, or DNA can be chemically modified to include a terminal alkyne. These alkyne-tagged biomolecules can then be "clicked" onto the azide-functionalized polymer backbone. ku.eduacs.org This strategy is employed to develop:

Targeted Drug Delivery Systems: By attaching antibodies or specific peptides that recognize cancer cells, the polymer can be designed to deliver therapeutic agents specifically to diseased tissues.

Biosensors: Immobilizing enzymes or antibodies onto the polymer can create a stable platform for detecting specific biological analytes.

Tissue Engineering Scaffolds: Decorating the polymer with cell-adhesion peptides (like RGD) can promote cell growth and tissue regeneration.

The high efficiency and specificity of the click reaction ensure that the delicate structures and biological activities of the attached biomolecules are preserved. nih.gov

Engineering of Advanced Biomaterials Scaffolds

The search for literature on the use of this compound in the engineering of advanced biomaterials scaffolds did not yield any specific studies. In principle, the azide group of this compound could be utilized in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These bioorthogonal reactions are widely used in polymer chemistry and materials science to crosslink polymers into hydrogels or to functionalize the surface of biomaterial scaffolds with bioactive molecules. The cyclopentene (B43876) moiety could also potentially be involved in polymerization reactions. However, no research was found that specifically employs this compound for these purposes.

Chemical Tooling for Research in Biological Systems

Similarly, a thorough search did not uncover any research that utilizes this compound as a chemical tool for probing biological systems. The azide group is a well-established bioorthogonal chemical reporter. It can be incorporated into biomolecules, allowing for their visualization and study within a living system without interfering with native biochemical processes. Molecules containing azide functionalities are often used in metabolic labeling, protein modification, and for the attachment of probes for imaging or purification. While the concept of using azide-containing small molecules as chemical tools is prevalent in chemical biology, no studies were identified that specifically use this compound for such applications.

Future Research Directions and Emerging Paradigms in Azide Cyclopentene Chemistry

Advancements in Catalytic Systems for Azide (B81097) Reactivity

The reactivity of the azide group in compounds such as 4-(azidomethyl)cyclopentene is central to its utility, particularly in the realm of 1,3-dipolar cycloaddition reactions, famously known as "click chemistry". researchgate.net Future research will heavily focus on refining and discovering new catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.

While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most established method, providing 1,4-disubstituted 1,2,3-triazoles, the exploration of alternative metal catalysts continues to be a vibrant area of research. wikipedia.org Ruthenium, for instance, offers a complementary approach, catalyzing the formation of 1,5-disubstituted triazoles, which allows for different substitution patterns and properties in the final products. wikipedia.org Silver(I) has also emerged as a viable catalyst for the formation of 1,4-triazoles, presenting an alternative to copper with potentially different substrate tolerances and mechanistic pathways. wikipedia.orgnih.gov

A key research direction is the development of catalysts that are more robust, reusable, and environmentally benign. This includes the design of recoverable systems where the catalyst is immobilized on polymeric or inorganic supports, simplifying product purification and reducing metal contamination. mdpi.com Furthermore, research into ligand-assisted catalysis is crucial. The choice of ligand can significantly influence the catalyst's activity and stability, prevent catalyst deactivation, and control regioselectivity. rsc.org Recent studies have explored various ligands, including those based on mercaptopyridine-functionalized triazoles, which can accelerate the reaction even when starting with a more stable copper(II) precursor. rsc.org The development of catalysts that can operate under milder conditions, in aqueous media, and with lower catalyst loadings remains a significant goal.

Catalyst SystemRegioselectivityKey FeaturesResearch Focus
Copper(I) 1,4-disubstituted triazolesHigh efficiency, reliability ("click chemistry" standard)Development of recoverable catalysts, improved ligands, operation in green solvents. mdpi.com
Ruthenium 1,5-disubstituted triazolesComplementary regioselectivity to copper, broader alkyne scope (internal and terminal). wikipedia.orgExploring catalytic cycle, expanding substrate scope for complex molecule synthesis.
Silver(I) 1,4-disubstituted triazolesAlternative to copper, potential for different mechanistic pathways. nih.govUnderstanding the mechanism, developing ligated systems for improved performance.

Integration with Continuous Flow Chemistry and Automated Synthesis

The synthesis and handling of organic azides like this compound carry inherent safety risks due to their potential instability. acs.org Continuous flow chemistry offers a transformative solution to this challenge by performing reactions in small-volume, continuously moving streams within microreactors or tubes. acs.orgresearchgate.net This methodology significantly enhances safety by minimizing the accumulation of hazardous intermediates at any given time. researchgate.net

Future research will focus on integrating the synthesis of this compound and its subsequent "click" reactions into fully automated, multi-step flow systems. rsc.orgbohrium.com Such systems allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields, improved purity, and greater reproducibility compared to traditional batch processes. aurigeneservices.com The small dimensions of flow reactors facilitate rapid heat and mass transfer, enabling reactions to be performed under conditions that would be unsafe or inefficient on a larger scale. nih.gov

Automated synthesis platforms can accelerate the discovery and optimization of new chemical processes and materials. bohrium.com By combining flow reactors with real-time analytical techniques (e.g., NMR, IR spectroscopy) and algorithmic optimization, researchers can rapidly screen numerous reaction conditions to identify the optimal pathway. researchgate.net This approach is particularly valuable for creating libraries of novel cyclopentene-azide-derived materials for high-throughput screening in drug discovery or materials science. The development of telescoped flow processes, where the crude output from one reactor is directly fed into the next without intermediate purification, will be a key area of advancement, leading to more efficient and sustainable chemical manufacturing. acs.orgnih.gov

TechnologyAdvantages for Azide-Cyclopentene ChemistryFuture Directions
Continuous Flow Chemistry Enhanced safety (minimal accumulation of energetic azides), precise control of reaction conditions, improved heat/mass transfer, rapid scalability. researchgate.netaurigeneservices.comMulti-step telescoped synthesis, integration of in-line purification and analysis, use of novel reactor designs. nih.gov
Automated Synthesis High-throughput reaction optimization, rapid generation of compound libraries, improved reproducibility, reduced manual intervention. bohrium.comIntegration with machine learning algorithms for process optimization, development of user-friendly, modular platforms.

Exploration of Novel Cyclopentene-Azide Architectures for Next-Generation Materials

The true potential of this compound lies in its use as a versatile building block for constructing complex and functional macromolecular architectures. The azide group serves as a powerful chemical handle for "clicking" the cyclopentene (B43876) moiety onto polymers, surfaces, or biomolecules, while the cyclopentene ring itself can participate in further polymerization or functionalization reactions. nih.gov

Future research will explore the synthesis of a diverse range of materials derived from cyclopentene-azide monomers. One promising avenue is the creation of advanced polymers. For example, this compound can be used as a monomer in Ring-Opening Metathesis Polymerization (ROMP) to create linear polymers with pendant azide groups along the backbone. These azide groups can then be used to attach various functional molecules, leading to the development of materials for drug delivery, sensing, or advanced coatings. nih.gov

Another area of exploration is the synthesis of well-defined polymer architectures such as block copolymers, star polymers, and bottle-brush polymers. nih.gov By combining controlled polymerization techniques with the efficiency of click chemistry, researchers can design and synthesize materials with precise control over their nanoscopic size and architecture. nih.gov For instance, azide-functionalized bottle-brush polymers can act as unimolecular micelles for encapsulating therapeutic agents. nih.gov The functionalization of surfaces with cyclopentene-azide derivatives via click chemistry is another key research direction, enabling the creation of biocompatible coatings, sensors, or tailored catalytic surfaces. rsc.org

Material ArchitectureSynthetic StrategyPotential Applications
Functional Linear Polymers ROMP of cyclopentene-azide monomers followed by post-polymerization modification via click chemistry.Smart coatings, responsive materials, polymer-drug conjugates.
Branched/Dendritic Polymers Convergent or divergent synthesis using the azide as a key ligation point.Drug delivery vehicles, rheology modifiers, nanoreactors. nih.gov
Functionalized Surfaces Covalent attachment of this compound to a surface followed by click reaction with functional alkynes.Biosensors, anti-fouling coatings, heterogeneous catalysis. rsc.org
Cross-linked Networks/Gels Curing of azide-bearing polymers with multi-alkyne cross-linkers to form triazole bridges. mdpi.comHigh-performance elastomers, energetic binders, tissue engineering scaffolds.

Interdisciplinary Research at the Interface of Organic Synthesis, Polymer Chemistry, and Advanced Materials Science

The advancement of azide-cyclopentene chemistry is fundamentally an interdisciplinary endeavor, situated at the crossroads of organic synthesis, polymer chemistry, and materials science. st-andrews.ac.ukbohrium.com Future breakthroughs will depend on fostering collaboration and integrating knowledge across these fields.

Organic Synthesis: The role of the synthetic chemist is to design and create novel, highly functionalized cyclopentene-azide monomers. nih.gov This involves developing new stereoselective synthetic routes to control the molecule's three-dimensional structure and introducing additional functional groups that can impart specific properties or enable orthogonal reaction pathways. oregonstate.edursc.org

Polymer Chemistry: Polymer chemists will utilize these new monomers to build complex macromolecular structures with precise control over molecular weight, dispersity, and architecture. nih.gov This requires expertise in various controlled polymerization techniques and post-polymerization modification strategies, including the versatile click reaction. sigmaaldrich.com

Materials Science: Materials scientists will then investigate the physical, chemical, and mechanical properties of these novel polymers and materials. st-andrews.ac.uk They will characterize the materials' performance in specific applications, such as their efficacy as drug delivery systems, their efficiency in electronic devices, or their durability as advanced coatings. This feedback loop is crucial, as the findings from materials science will guide synthetic and polymer chemists in designing the next generation of molecules and macromolecules. nih.gov

This collaborative cycle—from molecule design and synthesis to macromolecular construction and material characterization—is essential for translating fundamental chemical discoveries into tangible technological innovations. bohrium.com The unique combination of the reactive azide handle and the polymerizable cyclopentene ring in molecules like this compound makes them ideal platforms for such interdisciplinary exploration. mdpi.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(Azidomethyl)cyclopentene to improve yield?

  • Methodological Answer : Start by evaluating the reported synthesis route yielding 26% (e.g., azide substitution on cyclopentene derivatives). To improve efficiency, systematically vary reaction parameters:

  • Temperature : Test lower temperatures to reduce side reactions (e.g., azide decomposition).
  • Catalysts : Explore transition-metal catalysts (e.g., Cu(I)) for click chemistry compatibility .
  • Purification : Use column chromatography with gradient elution or recrystallization to isolate pure product.
  • Reaction Time : Monitor via TLC or GC-MS to identify optimal duration .

Q. What spectroscopic methods are recommended to confirm the structure of this compound?

  • Methodological Answer :

  • NMR : Compare 1^1H and 13^13C NMR spectra with computational predictions (e.g., DFT) or analogs like 4-methylcyclopentene (ΔfH°gas data in ).
  • IR : Validate the azide stretch (~2100 cm1^{-1}) and cyclopentene C=C (~1650 cm1^{-1}).
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ at m/z 124.1 (C6_6H9_9N3_3) .
    • Cross-reference with databases like NIST Chemistry WebBook for cyclopentene derivatives .

Q. How to determine if this compound is a novel compound or previously reported?

  • Methodological Answer :

  • Database Search : Use SciFinder or Reaxys with keywords (e.g., "azidomethyl cyclopentene") and CAS No. cross-referencing.
  • Structural Comparison : Check analogs like (Azidomethyl)-cyclopentane (CAS 455256-35-6) for overlapping spectral data .
  • Literature Review : Prioritize peer-reviewed journals over supplier data (e.g., LookChem’s synthesis routes are user-contributed and require validation) .

Advanced Research Questions

Q. What computational methods can model the reaction mechanisms involving this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to simulate azide cycloaddition pathways (e.g., Huisgen reaction). Compare activation energies with experimental kinetics.
  • Thermochemical Data : Incorporate ΔfH°gas values for cyclopentene derivatives (e.g., 15 kJ/mol for 4-methylcyclopentene ) to refine enthalpy profiles.
  • Solvent Effects : Apply COSMO-RS to assess polarity impacts on reaction rates .

Q. How to resolve contradictions in experimental data (e.g., conflicting NMR shifts or reaction yields) across studies?

  • Methodological Answer :

  • Reproducibility Checks : Replicate experiments under identical conditions (temperature, solvent, catalyst loading) .
  • Error Analysis : Quantify uncertainties in instrumentation (e.g., ±0.1 ppm for NMR) and purity (e.g., GC-MS >95%) .
  • Cross-Validation : Compare with orthogonal techniques (e.g., X-ray crystallography if crystalline derivatives are synthesized) .

Q. What strategies can be used to design experiments studying the thermal stability of this compound?

  • Methodological Answer :

  • DSC/TGA : Measure decomposition onset temperatures under inert vs. oxidative atmospheres.
  • Kinetic Studies : Use Arrhenius plots to predict shelf-life at varying storage conditions.
  • Safety Protocols : Given azide explosivity, conduct small-scale tests (<100 mg) in a fume hood with blast shields .

Data Presentation and Analysis

Q. How should researchers present raw and processed data for publications?

  • Methodological Answer :

  • Raw Data : Include in appendices (e.g., NMR FID files, chromatograms) with metadata (instrument model, solvent) .
  • Processed Data : Highlight key results (e.g., yield tables, kinetic curves) in the main text. Use SI for secondary analyses .
  • Uncertainty Reporting : Provide standard deviations for triplicate measurements and confidence intervals for computational data .

Q. What methodologies are recommended for comparative studies with structurally similar azides?

  • Methodological Answer :

  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., 3-(Azidomethyl)cyclopentene) and compare reactivity in click reactions.
  • Benchmarking : Use known azides (e.g., benzyl azide) as controls for reaction efficiency and stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.